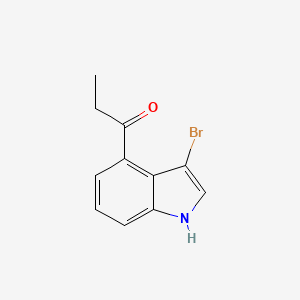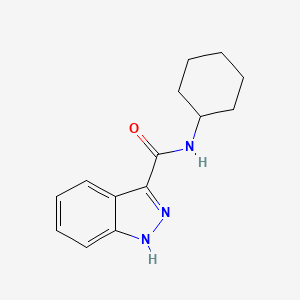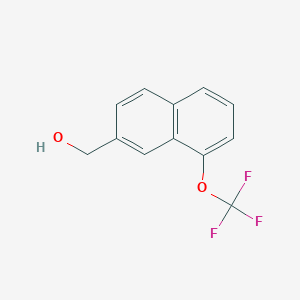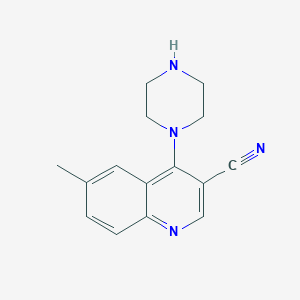
5-(2-Cyano-4-formylphenoxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Ciano-4-formilfenoxi)nicotinonitrilo es un compuesto químico con la fórmula molecular C14H7N3O2 y un peso molecular de 249.22 g/mol . Se caracteriza por la presencia de grupos ciano y formilo unidos a una estructura de fenoxi y nicotinonitrilo. Este compuesto se utiliza principalmente en investigación y aplicaciones industriales debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(2-Ciano-4-formilfenoxi)nicotinonitrilo normalmente implica la reacción de 5-hidroxinicotinonitrilo con 2-fluoro-5-formilbenzonitrilo en presencia de carbonato de cesio (Cs2CO3) como base . La reacción se lleva a cabo en acetonitrilo (CH3CN) como disolvente, y la mezcla se agita a temperatura ambiente durante tres días. Una vez completada, la mezcla de reacción se filtra y se concentra, seguida de una purificación mediante cromatografía en columna .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para 5-(2-Ciano-4-formilfenoxi)nicotinonitrilo no están ampliamente documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, el disolvente y la concentración del catalizador, para lograr mayores rendimientos y pureza adecuados para aplicaciones industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(2-Ciano-4-formilfenoxi)nicotinonitrilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo formilo se puede oxidar a un ácido carboxílico.
Reducción: El grupo ciano se puede reducir a una amina.
Sustitución: El grupo fenoxi puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) con un catalizador de paladio (Pd/C).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados
Oxidación: 5-(2-Ciano-4-carboxifenoxi)nicotinonitrilo.
Reducción: 5-(2-Amino-4-formilfenoxi)nicotinonitrilo.
Sustitución: Varios derivados de fenoxi sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
5-(2-Ciano-4-formilfenoxi)nicotinonitrilo tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se explora por sus posibles propiedades terapéuticas, como las actividades anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de materiales avanzados y sensores químicos.
Mecanismo De Acción
El mecanismo de acción de 5-(2-Ciano-4-formilfenoxi)nicotinonitrilo implica su interacción con objetivos y vías moleculares específicas. Los grupos ciano y formilo pueden formar puentes de hidrógeno e interactuar con sitios activos de enzimas o receptores, lo que lleva a la inhibición o modulación de su actividad. Las unidades de fenoxi y nicotinonitrilo contribuyen a la afinidad de unión general y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 5-(2-Ciano-4-metilfenoxi)nicotinonitrilo
- 5-(2-Ciano-4-etilfenoxi)nicotinonitrilo
- 5-(2-Ciano-4-metoxifenoxi)nicotinonitrilo
Singularidad
5-(2-Ciano-4-formilfenoxi)nicotinonitrilo es único debido a la presencia de ambos grupos ciano y formilo, que confieren propiedades de reactividad y unión distintas. Esta combinación permite modificaciones químicas y interacciones versátiles, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C14H7N3O2 |
|---|---|
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
5-(2-cyano-4-formylphenoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H7N3O2/c15-5-11-4-13(8-17-7-11)19-14-2-1-10(9-18)3-12(14)6-16/h1-4,7-9H |
Clave InChI |
OVRKWGBQKLHFCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=O)C#N)OC2=CN=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11867065.png)

![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-oxopropyl)acetamide](/img/structure/B11867076.png)



